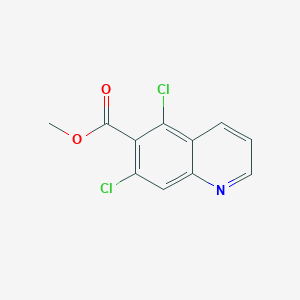

Methyl 5,7-dichloroquinoline-6-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5,7-dichloroquinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2/c1-16-11(15)9-7(12)5-8-6(10(9)13)3-2-4-14-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYITUDUXCTYEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2C(=C1Cl)C=CC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to Methyl 5,7-dichloroquinoline-6-carboxylate

The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the quinoline (B57606) core followed by or preceded by appropriate functionalization.

Regioselective Halogenation Strategies for Quinoline Cores

The introduction of chloro-substituents at the C5 and C7 positions of the quinoline ring is a critical step in the synthesis of the target molecule. Direct chlorination of a pre-formed quinoline-6-carboxylate can be challenging due to the potential for multiple products. A more controlled approach often involves the use of a starting material already bearing the desired halogenation pattern.

However, for the regioselective halogenation of a quinoline core, various methods have been developed. For instance, the use of N-chlorosuccinimide (NCS) in a suitable solvent like acetonitrile (B52724) can achieve chlorination. The regioselectivity is highly dependent on the existing substituents on the quinoline ring, which direct the electrophilic substitution. In the case of a quinoline-6-carboxylate, the ester group is deactivating, which can make direct halogenation challenging and may require specific catalysts or reaction conditions to achieve the desired 5,7-dichloro substitution pattern.

Esterification and Carboxylic Acid Functionalization in Dihaloquinolines

A common and direct route to this compound is through the esterification of the corresponding carboxylic acid, 5,7-dichloroquinoline-6-carboxylic acid. This can be achieved through several standard methods:

Fischer Esterification : This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is typically carried out under reflux conditions to drive the equilibrium towards the ester product. nih.govmasterorganicchemistry.com

Steglich Esterification : For milder conditions, especially if the substrate is sensitive to strong acids and high temperatures, the Steglich esterification is a valuable alternative. This method employs a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between the carboxylic acid and methanol at or below room temperature. nobelprize.orgrsc.orggoogle.com

Reaction with Thionyl Chloride : The carboxylic acid can be converted to the more reactive acyl chloride by treatment with thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with methanol to yield the methyl ester.

| Esterification Method | Reagents | Typical Conditions | Advantages |

| Fischer Esterification | Methanol, H₂SO₄ or TsOH | Reflux | Simple, inexpensive reagents |

| Steglich Esterification | Methanol, DCC, DMAP | Room temperature | Mild conditions, high yields |

| Via Acyl Chloride | SOCl₂, then Methanol | Room temperature | High reactivity |

Cyclocondensation and Ring-Forming Reactions (e.g., Gould-Jacobs Variants for Halogenated Quinoline Precursors)

The Gould-Jacobs reaction is a powerful tool for the synthesis of the quinoline core, particularly for 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgablelab.eu A plausible synthetic route to this compound could involve a modified Gould-Jacobs reaction starting from a suitably substituted aniline (B41778).

The general sequence involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization. ablelab.euresearchgate.net To obtain the desired 5,7-dichloro substitution pattern, one would start with an appropriately halogenated aniline. For instance, 3,5-dichloroaniline (B42879) could be a potential precursor, though the regioselectivity of the cyclization would need to be carefully controlled. The reaction typically proceeds at high temperatures, and microwave irradiation has been shown to improve yields and reduce reaction times. ablelab.eu The initial product of the Gould-Jacobs reaction is a 4-hydroxyquinoline-3-carboxylate, which would require further steps, including potential removal of the 4-hydroxy group and introduction of the carboxylate at the 6-position, making this a more complex, multi-step approach for the target molecule.

Oxidation and Chlorination Approaches for Quinoline Carboxylates

Another potential synthetic strategy involves the oxidation of a precursor molecule to form the quinoline ring or the carboxylic acid functionality. For example, a 6-methyl-5,7-dichloroquinoline could theoretically be oxidized to the corresponding carboxylic acid. However, controlling the oxidation of a methyl group on an electron-deficient quinoline ring can be challenging and may lead to side reactions or require harsh conditions.

Direct chlorination of a quinoline-6-carboxylate N-oxide has been reported as a method for regioselective chlorination. The N-oxide functionality can direct the halogenation to specific positions, which could be a viable strategy to install the chloro groups at the C5 and C7 positions. researchgate.net

Nucleophilic Substitution Reactions in Chlorinated Quinoline Synthesis

While not a direct route to the target molecule, nucleophilic aromatic substitution (SNAr) reactions are fundamental in the chemistry of chlorinated quinolines. mdpi.comlibretexts.orgyoutube.com The chlorine atoms at the C5 and C7 positions are susceptible to displacement by various nucleophiles, a property that is more relevant to the derivatization of the target molecule rather than its primary synthesis. The reactivity of these positions towards nucleophilic attack is influenced by the electronic nature of the quinoline ring and any activating or deactivating groups present. libretexts.org

Derivatization and Structural Modification of the this compound Core

The presence of three distinct functional groups—the two chloro substituents and the methyl ester—on the quinoline core of this compound offers multiple avenues for structural modification and the synthesis of a diverse range of derivatives.

Hydrolysis of the Ester Group: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 5,7-dichloroquinoline-6-carboxylic acid. This is typically achieved by treatment with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. google.comnih.gov This carboxylic acid can then serve as a precursor for the synthesis of amides, other esters, or can be subjected to decarboxylation under certain conditions.

Reduction of the Ester Group: The ester functionality can be reduced to a primary alcohol, (5,7-dichloroquinolin-6-yl)methanol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. harvard.edu The resulting alcohol can be further functionalized, for example, through oxidation to the aldehyde or conversion to an alkyl halide.

Nucleophilic Aromatic Substitution of the Chloro Groups: The chlorine atoms at the C5 and C7 positions are potential sites for nucleophilic aromatic substitution. The reactivity of these positions will depend on the reaction conditions and the nature of the nucleophile. Common nucleophiles that could be employed include amines, alkoxides, and thiolates. Such reactions would lead to the formation of 5- and/or 7-substituted quinoline derivatives. The regioselectivity of the substitution would be a key factor to consider in these reactions. nih.govsemanticscholar.org

Palladium-Catalyzed Cross-Coupling Reactions: The chloro-substituents also render the molecule amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.orglibretexts.orglibretexts.org Reactions such as the Suzuki, Stille, and Buchwald-Hartwig amination could be employed to introduce a wide variety of substituents at the C5 and C7 positions. nih.govnih.gov

| Reaction Type | Functional Group Targeted | Product Type | Typical Reagents |

| Hydrolysis | Methyl Ester | Carboxylic Acid | NaOH(aq) or KOH(aq), then H⁺ |

| Reduction | Methyl Ester | Primary Alcohol | LiAlH₄ |

| Nucleophilic Substitution | Chloro Groups | Amines, Ethers, Thioethers | Amines, Alkoxides, Thiolates |

| Suzuki Coupling | Chloro Groups | Biaryls | Arylboronic acid, Pd catalyst, Base |

| Buchwald-Hartwig Amination | Chloro Groups | Aryl Amines | Amine, Pd catalyst, Base |

Modifications of the Ester Group

The ester functionality at the 6-position of the quinoline ring is a prime site for chemical modification. Standard transformations of the ester group can be employed to introduce diverse functionalities, thereby altering the molecule's physical and chemical properties.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5,7-dichloroquinoline-6-carboxylic acid, under either acidic or basic conditions. This transformation is a common strategy to enable further reactions, such as amide bond formation or decarboxylation.

Transesterification: In the presence of an alcohol and an acid or base catalyst, this compound can undergo transesterification to yield different alkyl esters. The equilibrium of this reaction can be shifted towards the desired product by using a large excess of the reactant alcohol. masterorganicchemistry.com

Amidation: The ester can be converted to an amide by reaction with a primary or secondary amine. This reaction, often requiring elevated temperatures or the use of a catalyst, provides access to a wide range of N-substituted 5,7-dichloroquinoline-6-carboxamides. nih.govorganic-chemistry.org The use of coupling agents can facilitate this transformation under milder conditions. researchgate.net

Reduction: The ester group can be reduced to a primary alcohol, (5,7-dichloroquinolin-6-yl)methanol, using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄). organic-chemistry.orgharvard.edu This reaction provides a route to hydroxymethyl-substituted quinolines.

Table 1: Representative Modifications of the Ester Group on Quinoline Scaffolds Data presented for analogous quinoline carboxylates due to lack of specific experimental data for this compound.

| Transformation | Reagents and Conditions | Product Type |

| Hydrolysis | aq. NaOH or HCl, heat | Carboxylic Acid |

| Transesterification | R'OH, H⁺ or RO⁻ catalyst | New Ester |

| Amidation | R'R''NH, heat or catalyst | Amide |

| Reduction | LiAlH₄ or LiBH₄ in THF/ether | Primary Alcohol |

Introduction of Diverse Substituents at Quinoline Ring Positions

The two chlorine atoms on the quinoline ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr), providing a handle for the introduction of a variety of substituents. The electron-withdrawing nature of the quinoline nitrogen and the carboxylate group can influence the regioselectivity of these reactions.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at positions 5 and 7 can be displaced by various nucleophiles, such as amines, alkoxides, and thiolates. The relative reactivity of the C5 and C7 positions towards nucleophilic attack can depend on the reaction conditions and the nature of the nucleophile. Generally, the C4 and C2 positions in quinolines are more activated towards nucleophilic attack, but substitution at C5 and C7 is also feasible, particularly with strong nucleophiles and under forcing conditions. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituents serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These powerful C-C and C-heteroatom bond-forming reactions allow for the introduction of a wide array of aryl, heteroaryl, vinyl, and alkynyl groups at the 5- and 7-positions, offering a versatile strategy for the synthesis of complex quinoline derivatives. nih.govresearchgate.net

Electrophilic Aromatic Substitution (EAS): While the quinoline ring is generally electron-deficient and thus deactivated towards electrophilic attack, reactions such as nitration, halogenation, and sulfonation can occur under harsh conditions. The directing effects of the existing substituents (two chlorine atoms and a methyl carboxylate group) will influence the position of the incoming electrophile.

Table 2: Potential Substituent Introduction Reactions on the Dichloroquinoline Ring Reactions are based on general quinoline chemistry and may require specific adaptation for this compound.

| Reaction Type | Reagents and Conditions | Potential Position(s) of Substitution | Introduced Substituent |

| Nucleophilic Substitution | RNH₂, NaOR, NaSR | 5 and/or 7 | -NHR, -OR, -SR |

| Suzuki Coupling | ArB(OH)₂, Pd catalyst, base | 5 and/or 7 | Aryl group |

| Heck Coupling | Alkene, Pd catalyst, base | 5 and/or 7 | Alkenyl group |

| Sonogashira Coupling | Alkyne, Pd/Cu catalyst, base | 5 and/or 7 | Alkynyl group |

| Nitration | HNO₃/H₂SO₄ | Other available ring positions | -NO₂ |

Formation of Fused Heterocyclic Systems from Dihaloquinoline Precursors

The 5,7-dichloroquinoline (B1370276) scaffold is a valuable precursor for the synthesis of fused polycyclic heterocyclic systems. By introducing appropriate functional groups that can undergo intramolecular cyclization reactions, a variety of novel ring systems can be constructed.

Synthesis of Fused Pyrazoloquinolines: By introducing a hydrazine (B178648) or a substituted hydrazine at one of the chloro positions, followed by reaction with a suitable carbonyl compound or cyclization of an adjacent functional group, a pyrazole (B372694) ring can be fused to the quinoline core.

Synthesis of Fused Oxazolo- or Thiazoloquinolines: Introduction of an amino alcohol or aminothiol (B82208) at one of the chloro positions can be a precursor to the formation of a fused oxazole (B20620) or thiazole (B1198619) ring, respectively, through intramolecular cyclization.

Synthesis of Fused Triazoloquinolines: The reaction of a chloroquinoline with sodium azide (B81097) can introduce an azido (B1232118) group, which can then undergo cyclization reactions, such as [3+2] cycloadditions, to form fused triazole rings.

Exploration of Reaction Mechanisms in the Synthesis of Halogenated Quinoline Carboxylates

The synthesis of the halogenated quinoline carboxylate core can be achieved through several classic named reactions in heterocyclic chemistry. The mechanisms of these reactions are crucial for understanding how the substitution pattern on the final product is established.

Gould-Jacobs Reaction: This is a widely used method for the synthesis of 4-hydroxyquinoline-3-carboxylates. wikiwand.comablelab.eu The reaction proceeds through the initial condensation of an aniline with an alkoxymethylenemalonate ester. In the case of synthesizing a precursor to this compound, 3,5-dichloroaniline would be a likely starting material. The reaction involves a nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the malonate derivative, followed by the elimination of an alcohol. wikiwand.com The resulting intermediate then undergoes a thermal electrocyclization, followed by tautomerization to yield the 4-hydroxyquinoline system. The presence of two electron-withdrawing chloro groups on the aniline ring would likely decrease the nucleophilicity of the nitrogen, potentially requiring more forcing reaction conditions. ablelab.eu

Combes Quinoline Synthesis: The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. organic-chemistry.orgwikipedia.org For a 6-carboxylate derivative, a β-ketoester with an additional ester group would be required. The mechanism involves the formation of an enamine intermediate from the aniline and the β-dicarbonyl compound. organic-chemistry.org Subsequent acid-catalyzed intramolecular electrophilic attack of the activated aromatic ring onto the carbonyl group, followed by dehydration, leads to the formation of the quinoline ring. The electron-withdrawing chloro substituents on the aniline would deactivate the ring towards this electrophilic cyclization, again suggesting that harsher conditions might be necessary. organic-chemistry.org

Friedländer Synthesis: The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.orgquimicaorganica.orgrsc.org To form a 6-carboxylate derivative, the starting 2-aminoaryl ketone would need to have the carboxylate group at the appropriate position. The reaction can be catalyzed by either acid or base and is believed to proceed through an initial aldol-type condensation or Schiff base formation, followed by cyclization and dehydration to form the quinoline ring. wikipedia.orgnih.gov The substituents on both reactants influence the reaction rate and regioselectivity. nih.gov

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the molecular structure of organic compounds in solution. For Methyl 5,7-dichloroquinoline-6-carboxylate, a combination of one-dimensional and two-dimensional NMR techniques provides a complete assignment of its proton and carbon skeletons.

Proton (¹H) NMR Spectral Analysis of Halogenated Quinoline (B57606) Carboxylates

The ¹H NMR spectrum of a substituted quinoline displays signals corresponding to the protons on the pyridine (B92270) and benzene (B151609) rings. iosrjournals.org The chemical shifts of these protons are highly sensitive to the electronic effects of the substituents. For this compound, the two chlorine atoms at positions 5 and 7, and the methyl carboxylate group at position 6, exert significant influence.

The protons on the pyridine portion of the quinoline ring (H-2, H-3, H-4) typically form a distinct spin system. iosrjournals.org H-2 is the most deshielded proton due to its proximity to the electronegative nitrogen atom, usually appearing far downfield. iosrjournals.org In quinoline itself, the H-2, H-3, and H-4 protons exhibit characteristic chemical shifts and coupling constants that allow for their assignment. iosrjournals.org

In the benzene portion, the presence of two chlorine atoms and a methyl carboxylate group leaves a single proton at the H-8 position. This proton is expected to be significantly influenced by the adjacent chlorine atom at C-7 and the nearby C-5 chlorine. Its chemical shift would be downfield, and it would appear as a singlet, as there are no adjacent protons to couple with. Protons on substituted quinolines are known to exhibit concentration-dependent chemical shifts, which is attributed to intermolecular π-π stacking interactions. mdpi.com

Based on data from analogous halogenated and carboxylated quinolines, the predicted chemical shifts for the aromatic protons of this compound are presented below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~8.9 - 9.1 | d | J ≈ 4.5 Hz |

| H-3 | ~7.5 - 7.7 | dd | J ≈ 8.5, 4.5 Hz |

| H-4 | ~8.2 - 8.4 | d | J ≈ 8.5 Hz |

| H-8 | ~8.5 - 8.7 | s | N/A |

| -OCH₃ | ~3.9 - 4.1 | s | N/A |

Carbon-13 (¹³C) NMR Spectral Analysis of Halogenated Quinoline Carboxylates

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. astrochem.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, making it possible to resolve all carbon signals, including quaternary carbons. libretexts.org For this compound, eleven distinct signals are expected: nine for the quinoline ring system, one for the methyl group, and one for the carbonyl carbon of the ester.

The carbons directly attached to the chlorine atoms (C-5 and C-7) will experience a significant downfield shift due to the electronegativity of the halogens. The quaternary carbons of the quinoline ring, including those at the ring fusion (C-4a, C-8a) and those bearing substituents (C-5, C-6, C-7), can be identified by their lack of signal in a DEPT-135 experiment. The carbonyl carbon of the methyl ester group is expected to appear in the typical range for ester carbonyls, generally between 165-175 ppm. libretexts.org Theoretical calculations, such as the Gauge-Independent Atomic Orbital (GIAO) method, can be used to predict and confirm experimental chemical shifts in quinoline derivatives. dergipark.org.trirphouse.comnih.gov

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~151 - 153 |

| C-3 | ~122 - 124 |

| C-4 | ~136 - 138 |

| C-4a | ~148 - 150 |

| C-5 | ~133 - 135 |

| C-6 | ~130 - 132 |

| C-7 | ~137 - 139 |

| C-8 | ~128 - 130 |

| C-8a | ~126 - 128 |

| -C=O | ~165 - 168 |

| -OCH₃ | ~52 - 54 |

Two-Dimensional NMR Techniques for Structure Elucidation

While 1D NMR provides essential data, 2D NMR experiments are often necessary for unambiguous structural confirmation, especially for complex molecules like substituted quinolines. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings. For this compound, a COSY spectrum would show a clear correlation between H-2 and H-3, and between H-3 and H-4, confirming the connectivity within the pyridine ring. iosrjournals.orglibretexts.org The absence of other correlations for the aromatic protons would support the proposed substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the signals for C-2/H-2, C-3/H-3, C-4/H-4, and C-8/H-8.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly powerful for identifying quaternary carbons and piecing together molecular fragments. libretexts.org Key expected correlations for the target molecule include:

The methyl protons (-OCH₃) to the carbonyl carbon (-C=O) and to C-6.

H-8 to C-6, C-7, and C-4a.

H-2 to C-3 and C-4.

H-4 to C-5 and C-8a.

Together, these 2D NMR experiments provide a robust and definitive method for the complete structural elucidation and spectral assignment of this compound. libretexts.orgresearchgate.net

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Studies

FTIR Spectroscopy: The spectrum would be dominated by several characteristic absorption bands. A strong band is expected in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. dergipark.org.tr Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline ring system are expected in the 1600-1400 cm⁻¹ region. mdpi.comnih.gov The C-Cl stretching vibrations are expected to produce strong bands in the lower frequency region, typically between 850-550 cm⁻¹. dergipark.org.tr

Raman Spectroscopy: Quinoline derivatives often yield intense Raman signals due to their chromophoric and symmetric nature. chemicalbook.com The aromatic ring vibrations, particularly the ring breathing modes, are often prominent in the Raman spectrum. Density Functional Theory (DFT) calculations are frequently employed to simulate vibrational spectra and aid in the assignment of experimental bands for related chloroquinoline structures. iosrjournals.orgresearchgate.net

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (-OCH₃) | 3000 - 2850 | Medium |

| C=O Stretch (Ester) | 1740 - 1720 | Strong |

| Quinoline Ring C=C/C=N Stretch | 1600 - 1450 | Medium-Strong |

| C-O Stretch (Ester) | 1300 - 1150 | Strong |

| C-Cl Stretch | 850 - 650 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₁H₇Cl₂NO₂), the molecular ion peak (M⁺˙) would be a key feature. Due to the presence of two chlorine atoms, this peak would exhibit a characteristic isotopic pattern. The two main isotopes of chlorine are ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in three main peaks in the molecular ion cluster:

M⁺˙: Containing two ³⁵Cl atoms.

[M+2]⁺˙: Containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺˙: Containing two ³⁷Cl atoms. The relative intensities of these peaks would be approximately 9:6:1, which is a definitive indicator for the presence of two chlorine atoms.

High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, confirming the elemental formula (C₁₁H₇Cl₂NO₂) with high precision.

Common fragmentation pathways for quinoline derivatives often involve the loss of stable neutral molecules. acs.org For the title compound, expected fragmentations would include:

Loss of a methoxy (B1213986) radical (•OCH₃) from the ester group.

Loss of the entire methoxycarbonyl radical (•COOCH₃).

Elimination of hydrogen cyanide (HCN) from the pyridine ring, a characteristic fragmentation of the quinoline core. researchgate.net

Sequential loss of chlorine atoms.

| m/z (for ³⁵Cl) | Proposed Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 255 | [M]⁺˙ (Molecular Ion) | - |

| 224 | [M - OCH₃]⁺ | •OCH₃ |

| 196 | [M - COOCH₃]⁺ | •COOCH₃ |

| 228 | [M - HCN]⁺˙ | HCN |

| 161 | [M - COOCH₃ - Cl]⁺ | •COOCH₃, •Cl |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides the most definitive structural information for a compound in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related structures provides insight into its likely solid-state architecture.

Studies on similar quinoline carboxylate derivatives, such as methyl quinoline-2-carboxylate and ethyl 2-(substituted-phenyl)quinoline-4-carboxylate, show that the quinoline ring system is generally planar or nearly planar. For instance, in one derivative, the dihedral angle between the phenyl and pyridine rings of the quinoline system is only 3.47°.

The substituents on the ring will influence the crystal packing. The chlorine atoms and the carbonyl oxygen of the ester group can participate in weak intermolecular interactions, such as C-H···Cl or C-H···O hydrogen bonds, which stabilize the crystal lattice. Furthermore, the planar aromatic quinoline systems are prone to π-π stacking interactions, which are a common feature in the crystal structures of such compounds and can dictate the formation of layered or stacked architectures. The precise conformation of the methyl carboxylate group relative to the plane of the quinoline ring would also be determined, influencing how the molecules pack together in the unit cell.

| Parameter | Typical Value/System |

|---|---|

| Crystal System | Monoclinic, Triclinic |

| Space Group | P2₁/c, P-1 |

| Quinoline Ring Dihedral Angle | < 5° |

| Key Intermolecular Interactions | C-H···O bonds, π-π stacking |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic and Molecular Structures

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule, which in turn governs its structure, stability, and reactivity. For halogenated quinoline (B57606) systems, these methods are particularly valuable for deciphering the influence of electron-withdrawing halogen substituents on the aromatic core.

Density Functional Theory (DFT) has become a principal tool for studying the electronic properties of quinoline derivatives due to its balance of computational cost and accuracy. DFT methods are used to calculate the ground-state electronic structure, optimized geometry, and vibrational frequencies of molecules. For systems similar to Methyl 5,7-dichloroquinoline-6-carboxylate, such as other halogenated quinolines, DFT calculations have been successfully employed to understand their structural and electronic characteristics.

For instance, studies on 5,7-dichloro-8-hydroxyquinaldine, a structurally related compound, have utilized the B3LYP and B3PW91 functionals with a 6-31G(d) basis set to determine optimized geometric parameters like bond lengths and bond angles. These calculations reveal distortions in the aromatic rings from a perfect hexagonal shape, attributed to the steric and electronic effects of the substituents. Such insights are directly applicable to understanding the geometry of this compound. Furthermore, DFT is used to compute various quantum chemical parameters that describe the reactivity of these molecules.

The Hartree-Fock (HF) method, an ab initio approach, serves as a foundational method in quantum chemistry. While computationally more demanding than semi-empirical methods, it provides a valuable baseline for electronic structure calculations. In the study of 5,7-dichloro-8-hydroxyquinaldine, HF calculations with a 6-31G(d) basis set were performed to obtain the optimized geometry and vibrational frequencies, showing good agreement with experimental data for geometric parameters. The HF method approximates the many-electron wavefunction as a single Slater determinant, providing a good starting point for more advanced calculations that include electron correlation.

Semi-empirical methods, which incorporate experimental parameters to simplify calculations, are also applied to quinoline derivatives, especially for larger systems where ab initio methods are computationally prohibitive. These methods can provide qualitative insights into the electronic structure and reactivity.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.

For related dichloro-quinolinedione derivatives, DFT calculations have shown that the distribution of the HOMO and LUMO orbitals is significantly influenced by the substituents. Typically, in such systems, the LUMO is delocalized over the quinoline scaffold. The HOMO-LUMO energy gap for these compounds has been found to be in a range that suggests high reactivity towards biological targets.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. In halogenated quinolines, nucleophilic regions are often localized near the nitrogen atom and any carbonyl groups, while positive potential can be found near hydrogen atoms.

Table 1: Calculated Quantum Chemical Properties for a Representative Dichloroquinoline Derivative (6,7-dichloro-5,8-quinolinedione derivative)

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | - |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | - |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | -3.306 to -3.716 |

Data derived from studies on structurally similar compounds.

The distribution of atomic charges within a molecule provides insight into its electronic structure and can be used to predict chemical behavior. Methods like Mulliken population analysis are used to calculate these charges. Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These include:

Ionization Potential (I): Related to EHOMO

Electron Affinity (A): Related to ELUMO

Chemical Hardness (η): A measure of resistance to charge transfer.

Chemical Potential (μ): The escaping tendency of electrons.

Electronegativity (χ): The power of an atom to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons.

These indices are calculated from the HOMO and LUMO energies and are instrumental in rationalizing the reactivity of halogenated quinolines.

Table 2: Key Chemical Reactivity Indices

| Index | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Escaping tendency of electrons from a system. |

| Electronegativity (χ) | χ = (I + A) / 2 | Ability to attract electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to accept electrons. |

Formulas are based on Koopmans' theorem approximations.

Molecular Modeling and Docking Studies for Non-Human Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as a quinoline derivative, might interact with the active site of a biological target, typically a protein.

For quinoline derivatives, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes. For example, derivatives of 6,7-dichloro-5,8-quinolinedione have been docked into the active site of the NQO1 enzyme to study their binding interactions. Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's binding pocket. The scoring functions used in docking programs provide an estimate of the binding affinity (ΔG), with lower values indicating a more favorable interaction. These in silico predictions are valuable for prioritizing compounds for further experimental testing.

Theoretical Investigations of Reaction Pathways and Energetics

Computational chemistry can also be used to explore the mechanisms and energetics of chemical reactions. For the synthesis of quinolines, theoretical studies can elucidate the step-by-step pathway of reactions like the Combes, Skraup, or Friedlander syntheses.

By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides crucial information about the feasibility of a reaction, the heights of activation barriers (which determine the reaction rate), and the stability of intermediates. For example, in the Combes synthesis, theoretical calculations can model the initial condensation of an aniline (B41778) with a β-diketone, the acid-catalyzed ring closure which is often the rate-determining step, and the final dehydration to form the quinoline ring. Such studies can also explain the regioselectivity observed in these reactions by comparing the activation energies for the formation of different possible products. Density Functional Theory is often the method of choice for these investigations due to its ability to provide reliable energetic information.

Solvent Effects in Computational Simulations of Quinoline Derivatives

In the realm of computational chemistry, accurately modeling the behavior of molecules as they exist in solution is paramount for predicting their physicochemical properties and reactivity. For quinoline derivatives, theoretical calculations that neglect the influence of the solvent can deviate significantly from experimental reality. The interactions between a solute molecule, such as this compound, and the surrounding solvent molecules can alter its electronic structure, geometry, and spectroscopic characteristics. Consequently, modern computational studies frequently incorporate solvent effects to provide more reliable and predictive results. researchgate.net

The most common methods for simulating solvent effects are implicit solvation models, where the solvent is treated as a continuous medium with a defined dielectric constant rather than as individual molecules. nih.gov Among these, the Polarizable Continuum Model (PCM), particularly in its Integral Equation Formalism variant (IEFPCM), is widely employed in studies of quinoline derivatives. nih.govgaussian.com This approach creates a cavity that approximates the shape of the solute molecule within the solvent continuum, allowing for the calculation of solute-solvent interactions. gaussian.com The choice of solvent in these models is critical, as properties like polarity can significantly influence the computational outcomes. researchgate.net

Research has demonstrated the tangible impact of different solvents on the calculated properties of quinoline derivatives. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful tools used to predict electronic and photophysical properties, and the inclusion of solvent models is crucial for their accuracy. nih.govnih.govrsc.org For example, studies on various quinoline derivatives have shown that changing the solvent in the computational model leads to notable shifts in their electronic absorption and emission spectra. proquest.com

One investigation into a hydroxyquinoline derivative systematically examined its photophysical properties in solvents of varying polarity. researchgate.net The study found that while the absorption spectrum was largely unaffected by solvent polarity, the fluorescence emission peak showed a distinct redshift as the solvent polarity increased. researchgate.net This phenomenon, known as solvatochromism, highlights the differential stabilization of the ground and excited states by the solvent. The excited state dipole moment was found to be greater than that of the ground state, indicating a more polar excited state that is better stabilized by polar solvents. researchgate.net

Similarly, computational analyses of other quinoline derivatives have been performed in solvents such as tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO), methanol (B129727) (MeOH), and acetonitrile (B52724). proquest.comkashanu.ac.irarabjchem.org These studies calculate various parameters, including HOMO-LUMO energy gaps, chemical potential, and dipole moments, to understand how the solvent environment modulates the molecule's reactivity and electronic behavior. researchgate.netkashanu.ac.ir A significant effect of solvent polarity on the dipole moment and solvation energy of quinoline derivatives has been observed, with a nonlinear change in solvation energy as solvent polarity changes. researchgate.net The reactivities and electronic structures of molecules like quinoline-substituted phthalocyanines have also been shown to vary depending on the solvent and substituents. nih.gov

The data from these computational studies underscore the necessity of selecting an appropriate solvent model to achieve results that correlate well with experimental data. The following table summarizes representative findings from a computational study on a hydroxyquinoline derivative, illustrating the effect of solvent polarity on its fluorescence emission.

| Solvent | Dielectric Constant (ε) | Fluorescence Emission Maximum (λem) | Stokes Shift (nm) |

|---|---|---|---|

| Dioxane | 2.21 | 485 nm | 96 |

| Chloroform | 4.81 | 491 nm | 102 |

| Ethyl Acetate | 6.02 | 492 nm | 103 |

| Dichloromethane | 8.93 | 494 nm | 105 |

| Acetone | 20.7 | 498 nm | 109 |

| Acetonitrile | 37.5 | 500 nm | 111 |

| Dimethylformamide | 38.2 | 501 nm | 112 |

Data adapted from a study on a hydroxyquinoline derivative, demonstrating the redshift in fluorescence emission with increasing solvent polarity. researchgate.net

This trend of redshifted fluorescence in more polar solvents is a classic example of how solute-solvent interactions can be effectively modeled and understood through computational simulations, providing invaluable insights into the behavior of quinoline derivatives in different chemical environments. researchgate.net

Structure Activity Relationship Sar Studies

Correlation of Halogenation Patterns (e.g., 5,7-dichloro) with Biological Activities in Non-Human Systems

The presence and position of halogen substituents on the quinoline (B57606) ring are critical determinants of biological activity. The 5,7-dichloro pattern, in particular, has been shown to confer potent and specific activities in various non-human biological systems.

A prominent example is 5,7-dichlorokynurenic acid (5,7-DCKA), a quinoline derivative that demonstrates the profound impact of this specific halogenation pattern. 5,7-DCKA is a highly potent antagonist at the N-methyl-D-aspartate (NMDA) receptor-associated glycine (B1666218) binding site, with a binding affinity (Ki) of 79 nM. nih.gov This activity is significant in non-human neuronal systems, where it can inhibit NMDA receptor-mediated responses. For instance, in in-vitro hippocampal models, 5,7-DCKA effectively blocks the increase in population spike magnitude following tetanic stimulation, a process known as long-term potentiation. nih.gov This inhibitory action underscores the role of the 5,7-dichloro substitution in modulating excitatory neurotransmission.

While direct studies on Methyl 5,7-dichloroquinoline-6-carboxylate are limited, the potent activity of 5,7-DCKA strongly suggests that the 5,7-dichloro motif is a key pharmacophore for potent interactions with specific protein targets in non-human systems.

Influence of the Carboxylate Moiety on Bioactivity Profiles

The carboxylate group, present as a methyl ester in this compound, is another pivotal element in determining the compound's biological profile. The nature of the substituent at the C-6 position can significantly affect potency, selectivity, and pharmacokinetic properties.

Studies on quinoline-6-carboxylic acid derivatives have shed light on the role of this moiety. For instance, a series of quinoline-6-carboxamide (B1312354) derivatives were synthesized and evaluated as inhibitors of ectonucleotidases, enzymes that play a role in purinergic signaling. nih.gov The structure-activity relationship analysis from this study revealed that the nature of the substituent on the amide nitrogen significantly influenced the inhibitory potency against various human ectonucleotidases (h-NTPDases, h-NPP1, and h-e5'NT). nih.gov For example, compound 4d (N-(2,6-difluorobenzyl)quinoline-6-carboxamide) showed potent inhibition against h-NTPDase1 and -2, while compound 4g (N-(2,3-dichlorobenzyl)quinoline-6-carboxamide) was a potent inhibitor of h-NTPDase3. nih.gov This highlights the importance of the substituent attached to the carbonyl group at C-6 for target selectivity.

SAR of Quinolines and their Derivatives for Specific Non-Human Targets

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of activities against various non-human targets, including parasites, bacteria, and viruses.

Antimalarial Activity: The 7-chloroquinoline (B30040) scaffold is famously the basis for the antimalarial drug chloroquine. SAR studies on 4-aminoquinolines have established that the 7-chloro group is crucial for activity against Plasmodium falciparum. While the subject compound is not a 4-aminoquinoline, the presence of a chlorine at C-7 is a noteworthy feature. Research on other quinoline-based antimalarials has also explored various substitutions. For example, some quinoline di-Mannich base compounds containing a 7-dichloroquinoline nucleus have shown marked antimalarial activity.

Antiviral Activity: Certain quinoline-4-carboxylic acid analogs have demonstrated potent antiviral activity by inhibiting host factors like human dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov For instance, the compound 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) inhibits DHODH with an IC50 of 1 nM and shows potent inhibition of viral replication for VSV and WSN-Influenza. nih.gov This suggests that the quinoline core can be tailored to inhibit host enzymes that are essential for viral replication.

Antibacterial Activity: Fluoroquinolones are a major class of antibiotics. Their SAR is well-established, indicating that a fluorine atom at C-6 and a piperazine (B1678402) or similar heterocyclic moiety at C-7 are generally favorable for antibacterial activity. While this compound does not fit this specific profile, it underscores the importance of substitutions on the quinoline ring for antibacterial action.

The biological activities of various quinoline derivatives against non-human targets are summarized in the table below.

| Quinoline Derivative Class | Substitutions | Non-Human Target/System | Observed Biological Activity |

|---|---|---|---|

| 5,7-Dichlorokynurenic acid | 5,7-dichloro, 4-hydroxy, 2-carboxylic acid | Rat hippocampal slices | Antagonist at NMDA receptor-associated glycine binding site nih.gov |

| Quinoline-6-carboxamides | Various N-substituents | Recombinant human ectonucleotidases | Inhibition of h-NTPDases, h-NPP1, and h-e5'NT nih.gov |

| 4-Aminoquinolines | 7-chloro | Plasmodium falciparum | Antimalarial |

| Quinoline-4-carboxylic acids | 6-fluoro, various C2 substituents | VSV and WSN-Influenza viruses | Inhibition of viral replication via DHODH inhibition nih.gov |

Comparative SAR Analysis of this compound with Related Quinoline Analogues

A direct comparative SAR analysis of this compound is challenging due to the lack of published biological data for this specific molecule. However, by comparing its structural features with those of known active quinoline analogues, we can infer its potential biological profile.

Let's consider a hypothetical comparison with three related analogues:

5,7-dichloroquinoline (B1370276): The parent scaffold without the C-6 substitution.

Methyl quinoline-6-carboxylate: Lacks the dichloro substitutions.

5,7-dichloroquinoline-6-carboxylic acid: The corresponding carboxylic acid of the title compound.

| Compound | Key Structural Features | Predicted Influence on Bioactivity (based on analogues) |

|---|---|---|

| This compound | 5,7-dichloro pattern; Methyl ester at C-6 | The 5,7-dichloro groups are expected to confer high potency and specificity for certain targets, potentially neuronal receptors like the NMDA receptor glycine site. The methyl ester at C-6 provides a site for hydrogen bonding and may influence solubility and cell permeability. It could also act as a prodrug, being hydrolyzed to the carboxylic acid. |

| 5,7-dichloroquinoline | 5,7-dichloro pattern; Unsubstituted at C-6 | Likely to retain some of the target specificity conferred by the dichloro groups but may have lower overall potency due to the absence of a functional group at C-6 that can engage in specific interactions with the target. |

| Methyl quinoline-6-carboxylate | Methyl ester at C-6; No halogenation | The bioactivity is likely to be significantly different and potentially lower than its halogenated counterpart. The absence of the chloro groups would likely result in a loss of the specific high-potency interactions observed with 5,7-dichloro substituted compounds. |

| 5,7-dichloroquinoline-6-carboxylic acid | 5,7-dichloro pattern; Carboxylic acid at C-6 | The carboxylic acid, being ionizable, would have different solubility and cell penetration properties compared to the methyl ester. It could form stronger ionic interactions with targets, potentially leading to higher potency if the target has a suitable basic residue in the binding site. This would be the active form if the methyl ester is hydrolyzed in vivo. |

Mechanistic Investigations of Biological Activity Non Human Systems

Enzyme Inhibition and Modulation Mechanisms

There is no available scientific literature that investigates the inhibitory or modulatory effects of Methyl 5,7-dichloroquinoline-6-carboxylate on the following enzymes:

Tyrosyl-DNA Phosphodiesterase 2 (TDP2): An enzyme involved in DNA repair, specifically by removing topoisomerase II-DNA covalent complexes. Inhibition of TDP2 is explored as a strategy to enhance the efficacy of topoisomerase II-targeted cancer therapies.

DT-Diaphorase/NQO1: A flavoprotein that catalyzes the two-electron reduction of quinones, which can be a detoxification pathway. Modulation of NQO1 is of interest in cancer research as it can activate certain antitumor quinone drugs.

Topoisomerase and DNA Gyrase: These enzymes are crucial for managing DNA topology during processes like replication and transcription. Topoisomerases are well-established targets for antibacterial and anticancer drugs. DNA gyrase is a type II topoisomerase found in bacteria and is a key target for quinolone antibiotics.

Beta-Hematin Formation: In the malaria parasite Plasmodium falciparum, the detoxification of heme released from hemoglobin digestion occurs via its polymerization into an insoluble crystal called hemozoin, which is structurally equivalent to beta-hematin. Inhibition of this process is a primary mechanism of action for many antimalarial drugs, including some quinolines.

Interaction with Key Biochemical Pathways in Non-Human Models

No studies were found that describe the interaction of This compound with key biochemical pathways, including heme polymerase inhibition. The heme polymerase enzyme activity is responsible for the formation of beta-hematin in the malaria parasite. Inhibition of this pathway leads to a toxic buildup of free heme, which is lethal to the parasite. While other quinoline (B57606) compounds are known to act via this mechanism, no such data exists for This compound .

DNA Binding and Intercalation Studies

There is no published research on the potential for This compound to bind to or intercalate with DNA. DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription and is a mechanism of action for some cytotoxic agents.

Applications in Chemical and Biological Research Excluding Clinical Human Applications

Role as Precursors and Intermediates in Organic Synthesis

While a specific, documented synthesis for Methyl 5,7-dichloroquinoline-6-carboxylate is not extensively reported, its role as a chemical intermediate can be inferred from established quinoline (B57606) chemistry. The compound serves as a versatile building block, with the methyl ester group providing a site for further chemical modification.

Plausible synthetic routes would likely culminate in the esterification of 5,7-dichloroquinoline-6-carboxylic acid. This carboxylic acid precursor could be synthesized through classic quinoline-forming reactions, such as the Skraup or Doebner-von Miller synthesis, starting from an appropriately substituted aniline (B41778). The resulting carboxylic acid is a key intermediate that can be readily converted to this compound using standard esterification methods, such as reaction with methanol (B129727) in the presence of an acid catalyst.

Once formed, the ester can undergo several transformations:

Amidation: The methyl ester can be converted into a wide range of amides by reacting with various primary or secondary amines. These amide derivatives are often explored for their biological activities. sciforum.net

Hydrolysis: The ester can be hydrolyzed back to the parent 5,7-dichloroquinoline-6-carboxylic acid, effectively serving as a protecting group for the carboxylic acid functionality during a multi-step synthesis.

Reduction: The ester group can be reduced to a primary alcohol (5,7-dichloro-6-(hydroxymethyl)quinoline), introducing a new functional group for further elaboration.

Hydrazide Formation: Reaction with hydrazine (B178648) hydrate (B1144303) can convert the ester into the corresponding hydrazide, a key precursor for synthesizing various heterocyclic systems like pyrazoles and oxadiazoles.

The 5,7-dichloro substitution pattern makes the quinoline ring itself a target for nucleophilic substitution reactions, although the conditions required are often harsh. The presence of the ester at the 6-position modifies the reactivity of the ring, making this compound a valuable and specialized intermediate in the synthesis of complex, polyfunctional quinoline derivatives. durham.ac.uk

Research Probes and Chemical Tools for Investigating Non-Human Biological Systems

The use of this compound specifically as a research probe or chemical tool in non-human biological systems is not well-documented in the scientific literature. While quinoline derivatives, in general, are known to exhibit fluorescence and metal-chelating properties that can be exploited for developing chemical sensors or probes, specific studies detailing such applications for this particular compound are not available.

Exploration in Agrochemical Sciences (e.g., Herbicidal Activity)

The quinoline core is found in various agrochemicals, and research has explored its derivatives for herbicidal properties. nih.gov While this compound has not been specifically reported as a herbicide, related analogs based on the quinoline-6-carboxylic acid scaffold have shown promising activity.

Research into a series of 5-hydroxy-2-methylquinoline-6-carboxamides demonstrated that these compounds can inhibit photosynthesis. sciforum.net Specifically, they were shown to inhibit the oxygen evolution rate in spinach chloroplasts and reduce the chlorophyll (B73375) content in the green algae Chlorella vulgaris. This suggests that the quinoline-6-carboxylate moiety is a viable scaffold for developing agents that interfere with crucial biological processes in plants and algae. The activity of some derivatives was found to be comparable to the commercial herbicide DCMU (Diuron). sciforum.net

| Compound | Target | Activity (IC50) |

|---|---|---|

| 5-Hydroxy-2-methylquinoline-6-N-(4-hydroxyphenyl)carboxamide | Spinach Chloroplasts (OER Inhibition) | 7.2 µmol/L |

| 5-Hydroxy-2-methylquinoline-6-N-(4-methoxyphenyl)carboxamide | Spinach Chloroplasts (OER Inhibition) | 16.0 µmol/L |

| 5-Hydroxy-2-methyl-8-nitroquinoline-6-N-(4-chlorophenyl)carboxamide | Chlorella vulgaris (Chlorophyll reduction) | 5.5 µmol/L |

These findings indicate that the broader class of quinoline-6-carboxylic acid derivatives, including esters like this compound, represents a promising area for the exploration of new herbicidal agents.

Antimicrobial and Anti-Parasitic Research (in vitro/non-human models)

The 5,7-dichloroquinoline (B1370276) scaffold is a key structural feature in compounds investigated for antimicrobial and anti-parasitic properties. Halogenated 8-hydroxyquinolines, for instance, are known to be effective against both gram-positive and gram-negative bacteria, as well as fungi and protozoa. acs.orgnih.gov

Studies on derivatives of 5,7-dichloroquinoline-8-thiol have demonstrated bacteriostatic action against various microorganisms. acs.orgacs.org More recently, research on 5,7-dichloro-2-methyl-8-hydroxyquinoline highlighted its efficacy against gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). This activity was significantly enhanced when the compound was complexed with cobalt (II), creating a broad-spectrum agent effective against gram-negative bacteria like Pseudomonas aeruginosa as well. digitellinc.com

| Compound | Microorganism | Activity (MIC) | Source |

|---|---|---|---|

| Bis(5,7-dichloro-2-methyl-8-hydroxyquinoline) Co(II) | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 µM | digitellinc.com |

| Bis(5,7-dichloro-2-methyl-8-hydroxyquinoline) Co(II) | Staphylococcus aureus (SA) | 2 µM | digitellinc.com |

| Bis(5,7-dichloro-2-methyl-8-hydroxyquinoline) Co(II) | Drug-resistant Pseudomonas aeruginosa (DRPA) | 2 µM | digitellinc.com |

| Bis(5,7-dichloro-2-methyl-8-hydroxyquinoline) Co(II) | Drug-sensitive Pseudomonas aeruginosa (PA) | 30 µM | digitellinc.com |

The potent antimicrobial effects associated with the 5,7-dichloroquinoline core make its derivatives, including this compound, logical candidates for synthesis and evaluation in the search for new anti-infective agents.

Anticancer Research (in vitro cell lines/non-human models)

The quinoline nucleus is a cornerstone in the development of anticancer agents, with famous examples like camptothecin. nih.gov The 5,7-dichloroquinoline scaffold, in particular, has been incorporated into molecules showing significant cytotoxic activity against human cancer cell lines in vitro.

Lanthanide (III) complexes containing 5,7-dichloro-2-methyl-8-quinolinol as a ligand have demonstrated high in vitro antitumor activity. researchgate.net For example, a promethium (III) complex was found to be exceptionally potent against the NCI-H460 human non-small cell lung cancer cell line, with activity in the nanomolar range. researchgate.net Other quinoline derivatives have also shown strong cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancers. ekb.eg

| Compound | Cancer Cell Line | Cell Line Type | Activity (IC50) |

|---|---|---|---|

| [Pm(dmbpy)(ClQ)2NO3] | NCI-H460 | Human non-small cell lung cancer | 1.00 ± 0.25 nM |

| [Yb(dmbpy)(ClQ)2NO3] | NCI-H460 | Human non-small cell lung cancer | 5.13 ± 0.44 µM |

| [Lu(dmbpy)(ClQ)2NO3] | NCI-H460 | Human non-small cell lung cancer | 11.87 ± 0.79 µM |

These results underscore the potential of the 5,7-dichloroquinoline framework in oncological research. As a synthetic intermediate, this compound provides a platform for creating novel compounds that could be screened for antiproliferative activity against a range of cancer cell lines.

Antioxidant Activity in Chemical and Biological Systems

Quinoline derivatives have been investigated as potential antioxidants, which can neutralize harmful free radicals implicated in various disease processes. bohrium.comiau.irnih.gov The antioxidant capacity of these compounds is highly dependent on their substitution pattern, particularly the presence and position of hydroxyl or amino groups that can donate a hydrogen atom or an electron to scavenge radicals. mdpi.com

While many quinoline carboxylic acids have shown limited direct radical scavenging capacity in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) test, certain substitution patterns can impart significant antioxidant activity. nih.gov For example, a study on novel 7-chloroquinoline (B30040) derivatives found that some analogs displayed potent radical scavenging activity, with IC50 values superior to the standard antioxidant, ascorbic acid. proquest.com

| Compound | Activity (IC50) |

|---|---|

| 2,7-dichloroquinoline-3-carbonitrile | 2.17 µg/mL |

| 2,7-dichloroquinoline-3-carboxamide | 0.31 µg/mL |

| Ascorbic Acid (Standard) | 2.41 µg/mL |

Although this compound itself lacks the typical functional groups associated with high antioxidant potential (like a phenolic hydroxyl), its core structure is part of a chemical class with demonstrated activity. It serves as a valuable scaffold for synthetic modifications aimed at producing derivatives with enhanced antioxidant properties.

Process Development and Scalability in Synthesis

Optimization of Synthetic Routes for Large-Scale Production of Halogenated Quinoline (B57606) Carboxylates

The large-scale synthesis of halogenated quinoline carboxylates requires robust and economically viable synthetic routes. Traditional methods for quinoline synthesis, such as the Doebner, Pfitzinger, and Gould-Jacobs reactions, often face challenges in scalability, including harsh reaction conditions and low yields, particularly with electron-deficient substrates. nih.govacs.orgnih.gov Consequently, modern process development focuses on optimizing these classic routes and developing novel methodologies suitable for industrial production.

A key challenge in synthesizing substituted quinolines is the frequent low yield when using anilines with electron-withdrawing groups. acs.orgnih.gov To address this, modified protocols have been developed. For instance, a Doebner hydrogen-transfer reaction has been shown to be effective for a one-pot synthesis of quinoline-4-carboxylic acids, even with electron-deficient anilines. acs.orgnih.gov This method can be applied to large-scale synthesis of bioactive molecules. acs.orgnih.gov Another approach involves the rhodium-catalyzed cyclization between aniline (B41778) derivatives and alkynyl esters, which offers an efficient route to quinoline carboxylates through C-H bond activation under mild conditions. mdpi.com

For the preparation of dichloroquinolines specifically, established procedures have been successfully scaled for the production of several thousand pounds of compounds like 4,7-dichloroquinoline. orgsyn.org These processes often involve the cyclization of anilinoacrylates in high-boiling solvents like Dowtherm A, followed by chlorination using reagents such as phosphorus oxychloride. orgsyn.org The optimization of these multi-step sequences is critical for maximizing yield and throughput on an industrial scale.

Recent advancements also include the use of mixed lithium-magnesium reagents for the functionalization of chloroquinolines under mild conditions, a technique adaptable to both batch and continuous flow processing. durham.ac.uk This highlights a move towards more controlled and efficient manufacturing processes.

Table 1: Comparison of Selected Synthetic Strategies for Quinoline Carboxylates

| Synthetic Method | Key Features | Advantages for Scalability | Potential Challenges |

|---|---|---|---|

| Doebner Hydrogen-Transfer Reaction | Three-component reaction of anilines, aldehydes, and pyruvic acid. acs.orgnih.gov | One-pot synthesis; effective for electron-deficient anilines. acs.orgnih.gov | Catalyst loading and reaction concentration need careful optimization. acs.orgnih.gov |

| Gould-Jacobs Reaction | Condensation of an aniline with an ethoxymethylenemalonic ester followed by cyclization. orgsyn.org | Proven scalability for compounds like 4,7-dichloroquinoline. orgsyn.org | High temperatures (ca. 250°C) required for cyclization. orgsyn.org |

| Rhodium-Catalyzed Cyclization | Reaction between anilines and alkynyl esters via C-H activation. mdpi.com | Mild reaction conditions; high regioselectivity. mdpi.com | Cost and recovery of the rhodium catalyst. |

| Metal-Free C-H Halogenation | Uses trihaloisocyanuric acid as an inexpensive halogen source. rsc.org | Operationally simple, proceeds at room temperature, atom economical. rsc.org | Substrate scope and regioselectivity must be established for specific targets. |

| Oxidation of Methylquinolines | Direct oxidation of an 8-methylquinoline (B175542) to a quinoline-8-carboxylic acid using nitric acid. google.com | Utilizes readily available starting materials and oxidizing agents. google.com | Requires catalysts like vanadium pentoxide and high temperatures (150-170°C). google.com |

Impurity Profiling and Control Strategies in Manufacturing Processes

Impurity profiling is a critical aspect of pharmaceutical manufacturing, mandated by regulatory authorities like the ICH to ensure the safety and efficacy of the final product. nih.govrroij.com Impurities in a drug substance can originate from starting materials, intermediates, by-products of side reactions, or degradation. nih.govlgcstandards.com For halogenated quinoline carboxylates, the manufacturing process must incorporate rigorous strategies to identify, quantify, and control these impurities.

Organic impurities are the most common type encountered and can include unreacted starting materials or intermediates. nih.gov In multi-step syntheses, such as those for complex quinolines, positional isomers can be a significant impurity. For example, in the synthesis of a related compound, 5,7-dichlorotetrahydroisoquinoline-6-carboxylic acid, a key intermediate for Lifitegrast, the formation of positional isomeric impurities was a key consideration during process optimization. nih.govresearchgate.net

The identification and quantification of impurities are typically performed using hyphenated chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) being one of the most powerful tools for this purpose. lgcstandards.comtandfonline.com

Control strategies are multifaceted and are implemented throughout the manufacturing process.

Recrystallization: This is a fundamental technique for purifying solid intermediates and final products. The choice of solvent system is crucial; for instance, an ethanol (B145695)/water mixture was optimized to achieve high yield (78.4%) and purity (99.3%) for 5,7-dichlorotetrahydroisoquinoline hydrochloride on a large scale. nih.gov

pH Control: During reaction work-up and isolation, precise control of pH can be used to separate the desired product from impurities. In the synthesis of 5,7-dichlorotetrahydroisoquinoline-6-carboxylic acid, adjusting the pH to 4-5 during the hydrolysis step allowed for the isolation of the final compound with 96.4% yield and 99.7% purity. nih.gov

Synthesis of Impurity Standards: To accurately identify and quantify impurities, their structures must be known. This often involves the deliberate synthesis of potential impurities, which can then be used as reference standards to validate analytical methods. lgcstandards.com

Table 2: Common Impurity Types and Control Measures

| Impurity Category | Examples | Primary Analytical Technique | Control Strategy |

|---|---|---|---|

| Starting Materials | Unreacted anilines or other precursors. | HPLC, GC | Qualification of raw materials; optimization of reaction stoichiometry and conversion. |

| Intermediates | Incompletely cyclized or functionalized compounds. | HPLC, LC-MS | Monitoring reaction progress; optimization of reaction time and temperature. |

| By-products | Positional isomers, over-halogenated products, polymeric materials. nih.gov | LC-MS, NMR | Optimization of reaction selectivity; controlled addition of reagents. |

| Degradation Products | Products of hydrolysis or oxidation. | Stability-indicating HPLC methods. tandfonline.com | Control of storage conditions; use of appropriate packaging. |

Implementation of Green Chemistry Principles in Synthetic Methodologies

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of manufacturing processes. benthamdirect.com The synthesis of quinolines, traditionally reliant on harsh conditions and hazardous reagents, is an area ripe for sustainable innovation. nih.govtandfonline.com

Key green chemistry strategies being implemented in quinoline synthesis include:

Use of Greener Solvents: Shifting from hazardous organic solvents to more environmentally benign options like ethanol and water is a primary goal. researchgate.net

Alternative Energy Sources: Microwave and ultrasound irradiation are being used to accelerate reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. benthamdirect.comtandfonline.com

Green Catalysts: There is a focus on developing and using catalysts that are recyclable, non-toxic, and highly efficient. benthamdirect.comresearchgate.net Examples used in quinoline synthesis include p-toluenesulfonic acid and various nanomaterials, which can facilitate reactions under solvent-free or greener solvent conditions. tandfonline.comresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. One-pot and multi-component reactions are particularly effective in this regard, as they reduce the number of steps and minimize waste generation. tandfonline.com

Recent research highlights numerous green approaches to quinoline synthesis. researchgate.netacs.org For example, carbocatalytic cascade synthesis from 2-vinyl anilines and aldehydes, and aerobic oxidation reactions using green inorganic sulfur sources, represent modern, more sustainable routes to quinoline derivatives. mdpi.com These methodologies aim to minimize waste, solvent consumption, and energy input, aligning with the core tenets of green chemistry. researchgate.net

Table 3: Green Chemistry Approaches in Quinoline Synthesis

| Green Chemistry Principle | Application in Quinoline Synthesis | Specific Example/Method | Reference |

|---|---|---|---|

| Alternative Solvents | Replacement of hazardous solvents. | Use of ethanol and water. | researchgate.net |

| Energy Efficiency | Reducing energy consumption and reaction times. | Microwave-assisted multicomponent domino cyclization. | benthamdirect.comtandfonline.com |

| Use of Recyclable Catalysts | Minimizing catalyst waste and use of heavy metals. | Titania nanoparticles for solvent-free Friedländer hetero-annulation. | tandfonline.com |

| High Atom Economy | Maximizing incorporation of starting materials. | One-pot, multi-component reactions. | tandfonline.com |

| Use of Benign Reagents | Avoiding toxic and hazardous chemicals. | Using sodium sulfinates as a green inorganic sulfur source. | mdpi.com |

Conclusion and Future Perspectives

Summary of Key Academic Findings and Contributions

Academic research has firmly established the quinoline (B57606) ring system as a "privileged scaffold" in medicinal and materials chemistry. rsc.org The fusion of a benzene (B151609) and pyridine (B92270) ring creates a unique electronic and structural environment that is conducive to a wide range of chemical modifications and applications.

Key contributions in the field of quinoline chemistry relevant to the subject compound can be summarized as follows:

Synthetic Versatility : A vast array of synthetic protocols for constructing the quinoline core has been developed, ranging from classical methods like the Friedländer, Skraup, and Doebner-von Miller reactions to modern transition-metal-catalyzed and metal-free approaches. rsc.orgnih.gov These methodologies allow for the introduction of diverse substituents, providing access to a wide chemical space.

Impact of Halogenation : The introduction of halogen atoms, such as the two chlorine atoms in Methyl 5,7-dichloroquinoline-6-carboxylate, is a well-established strategy to modulate the physicochemical and biological properties of organic molecules. Halogens can alter lipophilicity, metabolic stability, and electronic distribution, often enhancing the potency of bioactive compounds. acs.org For instance, the 7-chloro substituent is a key feature in several antimalarial drugs. sci-hub.se

Role of Carboxylate Group : The quinoline-4-carboxylic acid moiety and its derivatives are recognized as important pharmacophores with diverse medicinal properties. nih.gov The ester group at the 6-position, as seen in the title compound, serves as a versatile chemical handle for further derivatization, such as hydrolysis to the corresponding carboxylic acid or amidation, enabling the exploration of structure-activity relationships.

The academic consensus underscores that the specific substitution pattern on the quinoline scaffold dictates its ultimate function. Therefore, compounds like this compound represent valuable platforms for fundamental research and the development of new functional molecules.

Identification of Unexplored Research Avenues and Challenges

Despite extensive research on quinolines, significant gaps and challenges remain, particularly for polysubstituted derivatives like this compound.

Unexplored Research Avenues:

Systematic Physicochemical Profiling : There is a lack of comprehensive studies on the fundamental properties of specific di-halogenated quinoline esters. Detailed investigations into their photophysical properties, electronic structure, and solid-state packing could reveal unique characteristics.

Regioselective Functionalization : The presence of multiple reactive sites on the quinoline core presents an opportunity for selective late-stage functionalization. Developing methodologies to selectively modify other positions (e.g., C2, C3, C4, C8) on the this compound scaffold would be a significant synthetic advancement, enabling the creation of diverse molecular libraries.

Mechanistic Studies : While many synthetic reactions for quinolines are known, detailed mechanistic investigations, particularly for complex multi-component or cascade reactions leading to polysubstituted products, are often lacking. mdpi.com

Key Challenges:

Synthesis of Polysubstituted Quinolines : The synthesis of quinolines with multiple specific substituents often suffers from issues like limited substrate scope, moderate yields, and poor regioselectivity. mdpi.com Overcoming these hurdles is crucial for accessing complex derivatives.

Sustainable Synthesis : Many established quinoline syntheses rely on harsh conditions, toxic reagents, or expensive precious metal catalysts. mdpi.commdpi.com A major ongoing challenge is the development of greener, more cost-effective, and sustainable synthetic routes. nih.gov

Functional Group Compatibility : Achieving compatibility with a wide range of functional groups during the synthesis and modification of quinolines remains a significant challenge that limits the accessible chemical diversity. mdpi.com

The following table summarizes the identified research gaps and associated challenges:

| Unexplored Research Avenue | Associated Challenge | Potential Impact |

|---|---|---|

| Detailed Photophysical and Electronic Studies | Lack of specific compound availability for systematic analysis. | Discovery of novel properties for materials science applications. |

| Late-Stage C-H Functionalization | Achieving high regioselectivity on a pre-substituted core. | Rapid generation of diverse chemical libraries for screening. |

| Exploration of Coordination Chemistry | Predicting and controlling the coordination modes with different metal centers. | Development of new catalysts, sensors, or metal-organic frameworks. |

Potential for Novel Material Science Applications (Non-Clinical)

Beyond its role as a scaffold in medicinal chemistry, the unique electronic properties of the quinoline nucleus make it an attractive candidate for applications in material science. The specific functional groups on this compound offer several avenues for non-clinical applications.

Building Blocks for Organic Electronics : The electron-deficient nature of the dichlorinated quinoline ring system suggests its potential use as a building block for n-type organic semiconductors. The ester group could be modified to attach solubilizing chains or polymerizable units, facilitating its incorporation into organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Ligands for Metal-Organic Frameworks (MOFs) : The nitrogen atom in the quinoline ring and the oxygen atoms of the carboxylate group (after hydrolysis) can act as coordination sites for metal ions. This makes such compounds potential candidates for designing novel MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, or catalysis.